molecular formula C7H8ClFN2 B14835501 2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine

2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine

Cat. No.: B14835501
M. Wt: 174.60 g/mol
InChI Key: YTJQDCVCQWRZTO-UHFFFAOYSA-N
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Description

2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine is an organic compound with the molecular formula C7H8ClFN2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and agrochemicals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine typically involves the reaction of 6-chloro-3-fluoropyridine with ethanamine. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst. The reaction conditions usually involve maintaining a controlled temperature to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the pyridine ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which have significant applications in medicinal chemistry and agrochemicals .

Scientific Research Applications

2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in synthesizing various pharmaceutical compounds, including potential drugs for treating diseases.

    Agrochemicals: The compound is utilized in developing new pesticides and herbicides due to its biological activity.

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application, such as inhibiting a particular enzyme in a disease pathway or disrupting a biological process in pests .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine
  • 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

Uniqueness

2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in developing new pharmaceuticals and agrochemicals, where specific interactions with biological targets are crucial .

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

2-(6-chloro-3-fluoropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8ClFN2/c8-7-2-1-5(9)6(11-7)3-4-10/h1-2H,3-4,10H2

InChI Key

YTJQDCVCQWRZTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)CCN)Cl

Origin of Product

United States

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